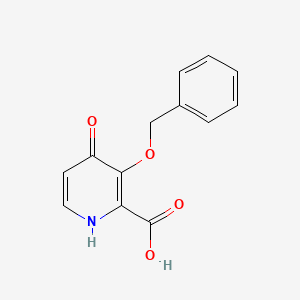
5-Chloro-2-methoxybenzamidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxybenzimidamide Hydrochloride is an organic compound with the molecular formula C8H10ClN2O It is a derivative of benzimidamide, characterized by the presence of a chlorine atom at the 5th position and a methoxy group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxybenzimidamide Hydrochloride typically involves the following steps:
Nitration and Reduction: The starting material, 5-chloro-2-methoxyaniline, undergoes nitration to form 5-chloro-2-methoxy-4-nitroaniline. This intermediate is then reduced to 5-chloro-2-methoxy-4-aminobenzene.
Amidation: The aminobenzene derivative is then reacted with formamide under acidic conditions to yield 5-chloro-2-methoxybenzimidamide.
Hydrochloride Formation: Finally, the benzimidamide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 5-Chloro-2-methoxybenzimidamide Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxybenzimidamide Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding nitro or sulfoxide derivatives, and reduced to form amine derivatives.
Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of 5-substituted-2-methoxybenzimidamides.
Oxidation: Formation of 5-chloro-2-methoxy-4-nitrobenzimidamide.
Reduction: Formation of 5-chloro-2-methoxy-4-aminobenzimidamide.
Hydrolysis: Formation of 5-chloro-2-methoxybenzoic acid and ammonia.
Scientific Research Applications
5-Chloro-2-methoxybenzimidamide Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and photomechanical materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It is employed in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxybenzimidamide Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzamide: Similar structure but lacks the amidine group.
5-Chloro-2-methoxybenzonitrile: Contains a nitrile group instead of the amidine group.
5-Chloro-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the amidine group.
Uniqueness
5-Chloro-2-methoxybenzimidamide Hydrochloride is unique due to the presence of both the chlorine and methoxy groups on the benzene ring, combined with the amidine functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10Cl2N2O |
|---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
5-chloro-2-methoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C8H9ClN2O.ClH/c1-12-7-3-2-5(9)4-6(7)8(10)11;/h2-4H,1H3,(H3,10,11);1H |
InChI Key |
XBRYMHYDZCUVRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![[4-[4-(3-Chlorophenoxy)-3-hydroxybut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B15334384.png)

